![molecular formula C20H22N6O B2390977 (1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034371-09-8](/img/structure/B2390977.png)

(1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . Benzimidazole derivatives are known to exhibit a broad range of biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with substituted aromatic aldehydes . The use of ZnO nanoparticles (ZnO-NPs) has been reported in the synthesis of benzimidazole derivatives, offering advantages such as higher yield, shorter reaction time, and recyclability of the catalyst .

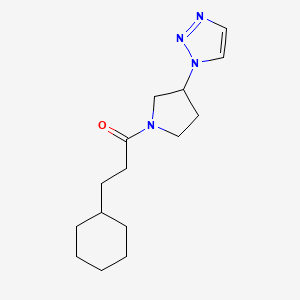

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including (1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone, can be confirmed using various spectroscopic techniques such as IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions. For instance, they can undergo cyclocondensation with substituted aromatic aldehydes . The specific reactions that (1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone can participate in would depend on the specific functional groups present in the molecule.

Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . The specific physical and chemical properties of (1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone are not provided in the search results.

Applications De Recherche Scientifique

- Imidazole derivatives have gained attention in cancer research due to their potential antiproliferative effects. Investigating the compound’s impact on specific cancer cell lines (e.g., prostate, lung, cervical, breast) could reveal its efficacy as an anticancer agent .

- Imidazole-containing compounds often exhibit antibacterial and antimicrobial properties. Researchers have explored their effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. Investigating the compound’s antibacterial potential could be valuable .

- Imidazole derivatives have shown anti-inflammatory activity. Understanding how this compound modulates inflammatory pathways could contribute to drug development for inflammatory diseases .

- Some imidazole-based compounds exhibit antiviral effects. Investigating whether this compound has antiviral activity against specific viruses could be relevant .

- The compound’s structure, with its imidazole rings, can serve as an organic linker in MOFs. Researchers have synthesized MOFs using this compound and metal ions (e.g., Al, Cr, Cu). These MOFs may have applications in gas storage, catalysis, and drug delivery .

- Imidazole derivatives have been explored for their role in disrupting bacterial quorum sensing (QS) systems. QS plays a crucial role in bacterial communication and virulence. Investigating whether this compound can inhibit QS receptors (e.g., PqsR) could have therapeutic implications .

Anticancer Properties

Antibacterial and Antimicrobial Activity

Anti-Inflammatory Effects

Antiviral Properties

Metal-Organic Frameworks (MOFs)

Quorum Sensing Inhibition

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Pharmacokinetics

Imidazole compounds are generally known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a range of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some benzimidazole derivatives have shown non-toxic nature after being screened for cytotoxicity against human cervical (HeLa) and Supt1 cancer cell lines . The specific safety and hazards of (1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone are not provided in the search results.

Orientations Futures

Benzimidazole derivatives have shown a broad range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on exploring the potential applications of (1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone in various therapeutic areas.

Propriétés

IUPAC Name |

3H-benzimidazol-5-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O/c27-20(15-5-6-17-18(11-15)22-13-21-17)26-9-7-25(8-10-26)19-12-14-3-1-2-4-16(14)23-24-19/h5-6,11-13H,1-4,7-10H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTIILOFAAZFSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8-methyl-2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate](/img/structure/B2390894.png)

![2-(3,5-Dimethylisoxazol-4-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2390900.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2390906.png)

![(E)-3-((3,4-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2390910.png)

![[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B2390914.png)

![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2390915.png)

![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2390916.png)

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2390917.png)